1-烯丙基-3-羟基-5-甲基-3-(2-氧代丙基)吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

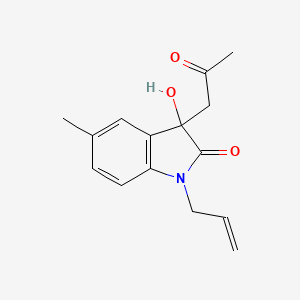

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a unique structure with an allyl group, a hydroxy group, and a methyl group attached to the indolin-2-one core, making it an interesting subject for chemical and biological studies.

科学研究应用

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: Indole derivatives, including this compound, have shown potential in the development of anticancer, antiviral, and anti-inflammatory agents.

Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

Target of Action

The primary target of 1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is the production of nitric oxide (NO) in murine macrophage cells . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.

Mode of Action

This compound interacts with its target by inhibiting the production of nitric oxide. It demonstrates a 50% inhibitory activity (IC50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Biochemical Pathways

By inhibiting NO production, this compound could potentially influence these pathways .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of nitric oxide production. This could potentially lead to changes in the cellular responses regulated by nitric oxide, such as immune and inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound was found to be produced when Enterocloster sp. RD014215 was cultured anaerobically . This suggests that the compound’s production and potentially its action could be influenced by the presence or absence of oxygen.

准备方法

The synthesis of 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the use of isatin derivatives and allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the process.

化学反应分析

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the indolin-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The allyl group can undergo substitution reactions with nucleophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

相似化合物的比较

Similar compounds to 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one include other indole derivatives such as:

1-Allyl-3-hydroxyindolin-2-one: Lacks the methyl and oxopropyl groups, making it less complex.

3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Lacks the allyl and methyl groups, affecting its reactivity and biological activity.

5-Methyl-3-hydroxyindolin-2-one: Lacks the allyl and oxopropyl groups, which may alter its chemical properties.

The uniqueness of 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

生物活性

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23NO4 with a molecular weight of approximately 365.43 g/mol. Its structure features an indole core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 1.1 | Induces apoptosis via caspase activation |

| M14 (Melanoma) | 1.2 | Disrupts microtubule formation |

| RPMI7951 (Melanoma) | 3.3 | DNA damage induction |

These results suggest that the compound may inhibit cancer cell growth by inducing apoptosis and disrupting microtubule dynamics, similar to known chemotherapeutic agents like paclitaxel .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Microtubule Disruption : It interferes with tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

- DNA Damage Response : Increased γ-H2AX foci indicate that the compound may cause DNA double-strand breaks, triggering cellular repair mechanisms that often lead to apoptosis if overwhelmed .

Structure-Activity Relationships (SAR)

The structure of 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one is critical for its biological activity. Modifications to the indole ring and substituents have been shown to significantly affect potency:

- Methyl Substitution : Adding methyl groups at specific positions on the indole ring enhances antiproliferative activity.

- Functional Group Variations : The presence of electron-donating groups generally increases activity, while electron-withdrawing groups tend to diminish it .

Case Studies

A notable study evaluated the effects of this compound on various cancer models:

Study Overview

Researchers synthesized derivatives of the compound and tested their efficacy against multiple cancer types. The most potent derivatives exhibited submicromolar IC50 values across different cell lines, demonstrating their potential as lead compounds for drug development.

Results Summary

The study concluded that structural modifications could lead to enhanced biological activity, emphasizing the importance of SAR in drug design .

属性

IUPAC Name |

3-hydroxy-5-methyl-3-(2-oxopropyl)-1-prop-2-enylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-7-16-13-6-5-10(2)8-12(13)15(19,14(16)18)9-11(3)17/h4-6,8,19H,1,7,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNANETCEISVVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。